molecular formula C20H23ClN2O3 B2388855 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 942011-01-0

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2388855
CAS No.: 942011-01-0
M. Wt: 374.87
InChI Key: NSPAHCCVRWJOMI-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within the benzamide class are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . The structure of this particular compound features a benzamide core substituted with a chloro group, integrated with a morpholinoethyl moiety and a methoxyphenyl group. This molecular architecture is similar to other bioactive molecules, suggesting potential applications in early-stage pharmaceutical research, particularly in the study of enzyme inhibition and receptor interactions . For instance, structurally related benzamide compounds have been explored as inhibitors of the Hedgehog (Hh) signaling pathway, which is a pivotal target in oncology research for certain types of cancers . Furthermore, the morpholino group is a common pharmacophore found in molecules that interact with the central nervous system . As with all chemicals, proper safety protocols must be followed. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural identity of the compound can be confirmed using analytical techniques such as NMR and mass spectrometry. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPAHCCVRWJOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline to form 2-chloro-N-(4-methoxyphenyl)benzamide.

    Introduction of the Morpholinoethyl Group: The intermediate is then reacted with morpholine and an appropriate alkylating agent, such as ethyl bromide, under controlled conditions to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may involve sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Benzamide Derivatives
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Notable NMR Features (1H-NMR) Source
2-Chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (Target Compound) 2-Cl, 4-MeOPh, morpholinoethyl N/A N/A N/A -
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide () 4-Cl, morpholinyl-ethyl N/A N/A N/A
2-Chloro-N-((4-chloro-6-morpholinopyrimidin-2-yl)carbamoyl)benzamide (18) 2-Cl, morpholino-pyrimidine 147–149 85 NH peaks at 11.78 and 10.59 ppm
N-(4-Methoxyphenyl)-2-(5-chlorothiophen-2-ylcarbonyl)benzamide (9) 4-MeOPh, 5-Cl-thiophene N/A N/A High anticoagulant activity (aPTT = 65.1 s)
N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) 4-MeOPh, morpholinosulfonyl N/A N/A h-NTPDase2 inhibition (IC50 < 1 µM)
2-Chloro-4-methanesulfonyl-N-[4-(morpholin-4-yl)phenyl]benzamide () 2-Cl, 4-MeSO2, morpholinophenyl N/A N/A N/A

Key Research Findings and Implications

Substituent-Driven Bioactivity :

  • Chlorine and methoxy groups enhance lipophilicity and target binding, as seen in anticoagulant and enzyme-inhibiting analogs .
  • Morpholine rings contribute to solubility and pharmacokinetic profiles, critical for CNS-targeting compounds (e.g., UR-12 in ) .

Thermal Stability : Pyrimidine-containing analogs (e.g., 18 ) exhibit higher melting points (147–149°C) than simpler benzamides, suggesting improved crystallinity .

Unmet Potential: The target compound’s combination of 4-methoxyphenyl and morpholinoethyl groups remains underexplored.

Biological Activity

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound involves several key steps:

  • Formation of Intermediate : The reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline yields 2-chloro-N-(4-methoxyphenyl)benzamide.
  • Introduction of Morpholinoethyl Group : This intermediate is subsequently reacted with morpholine and an alkylating agent, typically ethyl bromide, to introduce the morpholinoethyl moiety.

Chemical Structure

The compound can be represented by the following structural formula:

C18H22ClN3O2\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_3\text{O}_2

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes.

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to inflammation and cancer cell proliferation, suggesting potential anti-inflammatory and anticancer properties.
  • Biochemical Probe : The compound is under investigation as a biochemical probe for studying enzyme interactions and protein functions, which could provide insights into cellular mechanisms and disease pathology.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have demonstrated that benzamide derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in cancer progression .

  • Case Study : A related compound was tested in vitro against various cancer cell lines, showing a dose-dependent inhibition of cell growth, particularly in breast cancer models .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been highlighted in preliminary studies. By inhibiting specific inflammatory pathways, it may reduce the severity of inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-chloro-N-(4-methoxyphenyl)benzamideLacks morpholinoethyl groupLimited reactivity
2-chloro-N-(4-methoxyphenyl)nicotinamideContains nicotinamide groupDifferent chemical properties
2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amineQuinazolin-4-amine groupDistinct biological activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate the carboxylic acid group, enabling amide bond formation with the amine-containing intermediate. Reaction conditions (e.g., -50°C for reagent stability) and purification steps (e.g., column chromatography) are critical .
  • Characterization : Confirmation of structure requires IR (to identify amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (to verify methoxy protons at δ ~3.8 ppm and morpholine ring protons), and elemental analysis (to validate C, H, N composition) .

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